molecular formula C11H15NO4 B13513581 Methyl 4-amino-3-(3-hydroxypropoxy)benzoate

Methyl 4-amino-3-(3-hydroxypropoxy)benzoate

Cat. No.: B13513581
M. Wt: 225.24 g/mol
InChI Key: OPKIIMBWXILNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-(3-hydroxypropoxy)benzoate is an organic compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an amino group, a hydroxypropoxy group, and a methyl ester group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(3-hydroxypropoxy)benzoate typically involves the reaction of 4-amino-3-hydroxybenzoic acid with 3-chloropropanol in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(3-hydroxypropoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropoxy group can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 4-amino-3-(3-hydroxypropoxy)benzoate has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.

    Agrochemicals: It is employed in the synthesis of agrochemical compounds that protect crops from pests and diseases.

    Dyestuff: It is used as an intermediate in the production of dyes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(3-hydroxypropoxy)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxypropoxy group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-3-(3-hydroxypropoxy)benzoate is unique due to the presence of both the amino and hydroxypropoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

methyl 4-amino-3-(3-hydroxypropoxy)benzoate

InChI

InChI=1S/C11H15NO4/c1-15-11(14)8-3-4-9(12)10(7-8)16-6-2-5-13/h3-4,7,13H,2,5-6,12H2,1H3

InChI Key

OPKIIMBWXILNJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)OCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.